Cas no 1286732-77-1 (N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1286732-77-1x500.png)
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(2-methylimidazol-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
- N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- 1286732-77-1
- VU0528952-1
- F5959-0096
- AKOS024528478
- N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(methylthio)nicotinamide
-
- インチ: 1S/C13H16N4OS/c1-10-14-6-8-17(10)9-7-15-12(18)11-4-3-5-16-13(11)19-2/h3-6,8H,7,9H2,1-2H3,(H,15,18)
- InChIKey: LUOJNAVCYHMSFM-UHFFFAOYSA-N
- ほほえんだ: C1(SC)=NC=CC=C1C(NCCN1C(C)=NC=C1)=O
計算された属性
- せいみつぶんしりょう: 276.104
- どういたいしつりょう: 276.104
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.1A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5959-0096-1mg |
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1286732-77-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5959-0096-2μmol |
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1286732-77-1 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F5959-0096-2mg |
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1286732-77-1 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F5959-0096-4mg |
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1286732-77-1 | 90%+ | 4mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F5959-0096-3mg |
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1286732-77-1 | 90%+ | 3mg |
$94.5 | 2023-05-20 |
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamideに関する追加情報
Professional Introduction to N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1286732-77-1)
N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 1286732-77-1, represents a unique structural motif that combines the versatility of imidazole and pyridine rings with functional groups that enhance its potential biological activity. The presence of a methylsulfanyl group and an amide linkage in its molecular structure suggests a multifaceted role in chemical interactions, making it a subject of considerable interest for researchers exploring novel therapeutic agents.
The chemical structure of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide encompasses several key features that contribute to its reactivity and potential applications. The imidazole ring, characterized by its nitrogen-rich heterocyclic framework, is well-documented for its role in various biological processes, including enzyme inhibition and receptor binding. In this compound, the imidazole ring is substituted with an ethyl chain, which introduces additional flexibility and binding potential. This modification allows the molecule to interact with biological targets in a more nuanced manner, potentially enhancing its efficacy as a pharmacological agent.
Furthermore, the incorporation of a methylsulfanyl group at the 2-position of the pyridine ring adds another layer of complexity to the compound's chemical behavior. Methylsulfanyl groups are known for their ability to modulate protein-protein interactions and have been widely used in the design of bioactive molecules. The amide linkage at the 3-position of the pyridine ring further enhances the compound's structural diversity, enabling it to adopt multiple conformations that may optimize its binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase. The ability to modulate these enzymes is crucial for developing treatments for conditions like arthritis and other inflammatory disorders.
In addition to its anti-inflammatory potential, N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has shown promise in preclinical studies as a modulator of neurotransmitter systems. The imidazole and pyridine moieties are known to interact with receptors involved in pain perception, mood regulation, and cognitive function. By targeting these receptors, the compound may offer therapeutic benefits in conditions such as depression, anxiety, and chronic pain syndromes.
The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for structural modifications that can fine-tune the biological activity of the compound.
The pharmacokinetic properties of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide are another critical aspect that has been extensively studied. Researchers have focused on optimizing its solubility, stability, and metabolic profiles to enhance its bioavailability and therapeutic efficacy. Techniques such as prodrug design and formulation optimization have been explored to improve its delivery and absorption in vivo.
The growing body of evidence supporting the potential of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has prompted several pharmaceutical companies to initiate clinical trials evaluating its safety and efficacy in human subjects. These trials aim to provide further insights into its therapeutic potential across various disease indications. The results from these studies are expected to pave the way for new treatment options for patients suffering from chronic inflammatory diseases, neurological disorders, and other conditions where modulation of neurotransmitter systems is beneficial.
In conclusion, N-[2-(2-methyl-1H-imidazol-1-y]ethy)-l](methylsulfanyl}pyridine}-3-carboxamide (CAS No. 128673277-l is a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with recent advancements in drug discovery technologies, make it a valuable candidate for further research and development. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in shaping the future of medicine.
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